n,n'-Diisobutylterephthalamide

Description

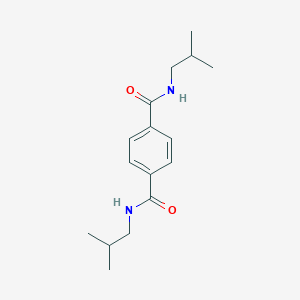

N,N'-Diisobutylterephthalamide (chemical formula: C₁₆H₂₄N₂O₂; molecular weight: 276.37 g/mol) is a terephthalamide derivative characterized by two isobutyl substituents attached to the nitrogen atoms of the terephthalic acid backbone. This compound is structurally related to phthalic acid derivatives, which are widely studied for their applications in polymer synthesis, agrochemicals, and pharmaceuticals. Its branched isobutyl groups confer unique steric and electronic properties, influencing solubility, thermal stability, and reactivity compared to linear analogs .

Properties

CAS No. |

93142-70-2 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37g/mol |

IUPAC Name |

1-N,4-N-bis(2-methylpropyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C16H24N2O2/c1-11(2)9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |

InChI Key |

MRJADXYZAKYNMP-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(=O)NCC(C)C |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(=O)NCC(C)C |

Other CAS No. |

93142-70-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Substituents : N,N'-Diisopropylphthalamide features isopropyl groups instead of isobutyl groups. The reduced branching in isopropyl substituents decreases steric hindrance compared to isobutyl.

- Molecular Weight : The molecular weight of N,N'-Diisopropylphthalamide (C₁₄H₂₀N₂O₂; MW: 248.32 g/mol) is lower due to the smaller substituents.

Hypothesized Property Differences :

- Solubility: The bulkier isobutyl groups in N,N'-Diisobutylterephthalamide likely reduce solubility in polar solvents (e.g., water or ethanol) compared to the less hindered diisopropyl analog.

- Thermal Stability : Increased branching may enhance thermal stability by reducing molecular mobility, though experimental data are lacking.

Other Terephthalamide Derivatives

Compounds like N,N'-Dibenzylethylenediamine salts (e.g., Benzathine benzylpenicillin, CAS 1538-09-6) share a diamide backbone but differ in substituents and functionality. For example, Benzathine benzylpenicillin is a penicillin salt with benzyl groups, designed for prolonged antibiotic action due to low solubility in biological fluids . In contrast, this compound lacks ionic character, suggesting distinct applications in materials science rather than pharmacology.

General Trends in Terephthalamide Chemistry

- Steric Effects : Bulky substituents (e.g., isobutyl) reduce reactivity in nucleophilic substitution reactions but enhance stability in high-temperature environments.

- Solubility : Linear alkyl or aromatic substituents (e.g., benzyl) increase solubility in organic solvents, while branched groups favor crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.